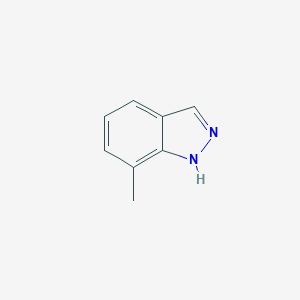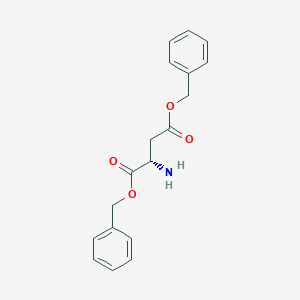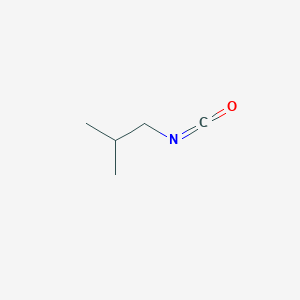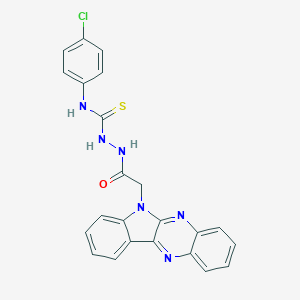
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide, commonly known as IQ-1S, is a small molecule compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the natural compound indole, which is found in many plants and animals. IQ-1S has shown promising results in various studies, particularly in its ability to modulate the activity of certain enzymes and signaling pathways in cells.
Mechanism Of Action
The mechanism of action of IQ-1S involves the inhibition of the tankyrase enzymes, which are involved in the regulation of the Wnt signaling pathway. Tankyrase enzymes catalyze the poly-ADP-ribosylation of the Axin protein, leading to its degradation and the activation of the β-catenin protein. IQ-1S binds to the PARP domain of the tankyrase enzymes, preventing their activity and stabilizing the Axin protein. This inhibition leads to the downregulation of the Wnt signaling pathway and the inhibition of cell proliferation.
Biochemical And Physiological Effects
IQ-1S has been shown to have a number of biochemical and physiological effects in cells. In addition to its effects on the Wnt signaling pathway, IQ-1S has been shown to inhibit the activity of the PARP enzymes, which are involved in DNA repair and cell survival. This inhibition leads to an increase in DNA damage and apoptosis in cancer cells. IQ-1S has also been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB signaling pathway, which plays a key role in the immune response.
Advantages And Limitations For Lab Experiments
IQ-1S has a number of advantages for use in lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has been extensively studied and has a well-characterized mechanism of action. IQ-1S is also highly selective for the tankyrase enzymes, making it a useful tool compound for studying the Wnt signaling pathway. However, there are also limitations to the use of IQ-1S in lab experiments. It is a potent inhibitor of the tankyrase enzymes, which can lead to off-target effects and toxicity in cells. Additionally, IQ-1S is not suitable for in vivo experiments due to its poor solubility and bioavailability.
Future Directions
There are many potential future directions for the study of IQ-1S. One area of focus is the development of more selective and potent tankyrase inhibitors. This could lead to the development of new therapies for cancer and other diseases that involve dysregulation of the Wnt signaling pathway. Another area of focus is the study of the role of IQ-1S in stem cell biology and tissue regeneration. IQ-1S has been shown to promote the differentiation of stem cells into specific cell types, which could have applications in regenerative medicine. Finally, the study of IQ-1S in combination with other compounds or therapies could lead to new treatment strategies for a variety of diseases.
Synthesis Methods
IQ-1S can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 2-((4-chlorophenyl)amino)thiocarbonyl)hydrazide, which is then reacted with 6H-Indolo(2,3-b)quinoxaline-6-acetic acid to produce IQ-1S. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
IQ-1S has been extensively studied for its potential applications in scientific research. One of its primary uses is as a tool compound to study the activity of the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation. IQ-1S has been shown to selectively inhibit the activity of the tankyrase enzymes, which are key regulators of the Wnt signaling pathway. This inhibition leads to the stabilization of the Axin protein, which in turn inhibits the activity of the downstream β-catenin protein. By modulating the activity of this pathway, IQ-1S has potential applications in the study of cancer, stem cell biology, and tissue regeneration.
properties
CAS RN |
116989-62-9 |
|---|---|
Product Name |
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide |
Molecular Formula |
C23H17ClN6OS |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]thiourea |
InChI |
InChI=1S/C23H17ClN6OS/c24-14-9-11-15(12-10-14)25-23(32)29-28-20(31)13-30-19-8-4-1-5-16(19)21-22(30)27-18-7-3-2-6-17(18)26-21/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
InChI Key |
AWHKIPIUIGJVGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
Other CAS RN |
116989-62-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



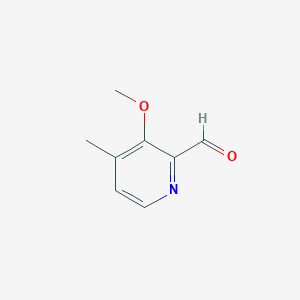
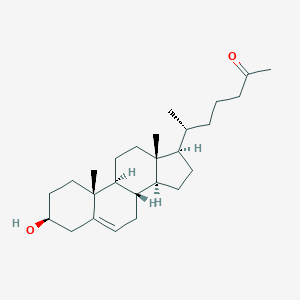
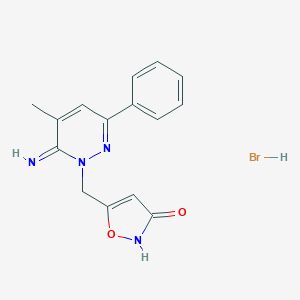

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
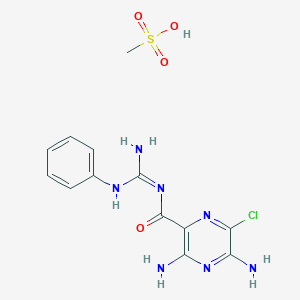
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
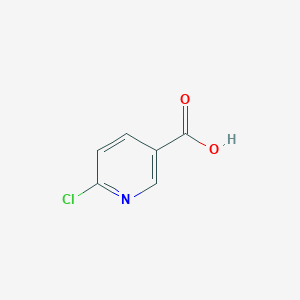
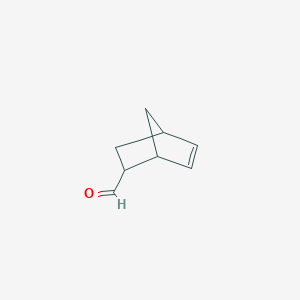
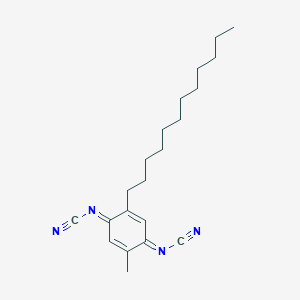
![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)
